3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one 3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 851988-77-7
VCID: VC7160502
InChI: InChI=1S/C20H20ClN3O3/c21-15-5-1-2-6-16(15)22-11-13-23(14-12-22)19(25)9-10-24-17-7-3-4-8-18(17)27-20(24)26/h1-8H,9-14H2
SMILES: C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCN3C4=CC=CC=C4OC3=O
Molecular Formula: C20H20ClN3O3
Molecular Weight: 385.85

3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

CAS No.: 851988-77-7

Cat. No.: VC7160502

Molecular Formula: C20H20ClN3O3

Molecular Weight: 385.85

* For research use only. Not for human or veterinary use.

3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one - 851988-77-7

Specification

CAS No. 851988-77-7
Molecular Formula C20H20ClN3O3
Molecular Weight 385.85
IUPAC Name 3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C20H20ClN3O3/c21-15-5-1-2-6-16(15)22-11-13-23(14-12-22)19(25)9-10-24-17-7-3-4-8-18(17)27-20(24)26/h1-8H,9-14H2
Standard InChI Key QXJSNVAFIUZCMX-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCN3C4=CC=CC=C4OC3=O

Introduction

3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that belongs to the category of pharmaceutical intermediates and potential drug candidates. It features a benzo[d]oxazole moiety, known for its biological activity in medicinal chemistry, particularly in neuropharmacology. The presence of piperazine and chlorophenyl groups suggests potential applications in treating neurological disorders .

Synthesis Methods

The synthesis of 3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. These may include:

  • Step 1: Formation of the benzo[d]oxazole core.

  • Step 2: Introduction of the piperazine moiety.

  • Step 3: Attachment of the chlorophenyl group to the piperazine ring.

  • Step 4: Final assembly of the 3-oxopropyl linker.

Technical details of these methods can vary based on specific reagents and conditions used, requiring careful control of reaction parameters to ensure high yields and purity.

Potential Applications

This compound is primarily studied for its pharmacological properties, particularly as a potential antagonist for various receptors involved in neurological processes. Its classification within medicinal chemistry reflects its significance in drug development for treating neurological disorders.

Potential Therapeutic Areas

  • Neuroprotection: The compound may have neuroprotective effects due to its interaction with neurotransmitter receptors.

  • Pain Management: Potential applications in modulating pain pathways.

  • Neurological Disorders: Could be used to treat conditions such as depression, anxiety, or schizophrenia.

Research Findings

Research on this compound highlights its potential as a lead compound in drug development. Studies have shown that similar compounds can exhibit favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier, which is crucial for central nervous system targets.

Binding Affinity and Selectivity

  • Serotonin Receptors: The piperazine component may facilitate binding to serotonin receptors.

  • Dopamine Receptors: Potential interaction with dopamine receptors, which could modulate receptor activity.

Comparison with Similar Compounds

Compound NameStructureUnique Features
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamideBeta-carboline core with piperazine linkagePotential anxiolytic, antidepressant, and antipsychotic properties
5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-pyrazolo[1,5-a]pyrazin-4-onePyrazolo structure with similar piperazine linkagePotential anti-cancer activity

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